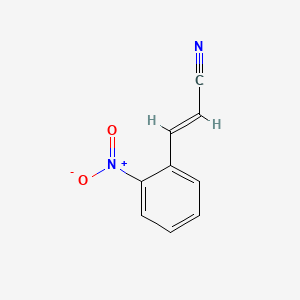2-Propenenitrile, 3-(2-nitrophenyl)-
CAS No.: 55000-26-5
Cat. No.: VC16057092
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55000-26-5 |
|---|---|
| Molecular Formula | C9H6N2O2 |
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | (E)-3-(2-nitrophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H/b5-3+ |
| Standard InChI Key | PYFAAUHTCQDTSQ-HWKANZROSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C#N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
Introduction
Key Findings
2-Propenenitrile, 3-(2-nitrophenyl)- (CAS 55000-26-5), also known as o-nitrocinnamonitrile, is an α,β-unsaturated nitrile with a nitro group at the ortho position of its phenyl substituent. This compound exhibits a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . Its structural features, including the electron-withdrawing nitro group and conjugated nitrile moiety, render it highly reactive in organic synthesis. Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science. Recent studies highlight its antimicrobial potential and acute toxicity profile, necessitating careful handling under controlled conditions .
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s IUPAC name is (E)-3-(2-nitrophenyl)prop-2-enenitrile, reflecting its trans-configuration around the double bond . The nitro group at the ortho position distinguishes it from para-substituted analogs like (E)-3-(4-nitrophenyl)prop-2-enenitrile (CAS 27892-88-2), which exhibits distinct physicochemical and reactivity profiles . Key structural attributes include:
-
Conjugated system: The α,β-unsaturated nitrile backbone enables participation in Michael additions and cycloadditions.
-
Nitro group: Enhances electrophilicity and influences electronic transitions, as evidenced by UV-Vis spectra.
Spectroscopic Characterization
-
¹H NMR: Signals for vinyl protons appear at δ 7.5–8.2 ppm (aromatic protons) and δ 6.5–7.0 ppm (alkenic protons) .
-
IR: Strong absorption bands at 2,230 cm⁻¹ (C≡N stretch) and 1,520 cm⁻¹ (asymmetric NO₂ stretch) .
-
Mass spectrometry: Molecular ion peak at m/z 174.04 (calculated for C₉H₆N₂O₂) .
Synthesis Methods
Knoevenagel Condensation
The most common synthesis involves condensation of 2-nitrobenzaldehyde with cyanoacetic acid in the presence of a base (e.g., piperidine):
This method yields the (E)-isomer predominantly due to thermodynamic control .
Nucleophilic Substitution-Wittig Reaction
An alternative route employs α-cyano-α-hypervalent iodine phosphonium ylides, which undergo tandem substitution-Wittig reactions with aldehydes :
This method achieves up to 85% yield with excellent stereoselectivity .
Industrial-Scale Production
Batch reactors operating at 80–100°C and continuous flow systems are employed for large-scale synthesis, with purity >98% achieved via recrystallization from ethanol.
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Density (25°C) | 1.284 g/cm³ | |
| Boiling Point | 257.7°C at 760 mmHg | |
| Vapor Pressure (25°C) | 0.0143 mmHg | |
| Flash Point | 109.7°C | |
| LogP (Octanol-Water) | 2.61 | |
| Refractive Index | 1.578 |
The compound’s low vapor pressure and high LogP suggest limited environmental mobility but significant bioaccumulation potential .
Reactivity and Applications in Organic Synthesis
Nucleophilic Additions
The electron-deficient double bond undergoes Michael additions with amines and thiols. For example, reaction with diethylamine yields β-amino nitriles, intermediates in drug synthesis:
Cycloadditions
Participation in [4+2] Diels-Alder reactions with dienes produces nitro-substituted cyclohexene derivatives, valuable in materials science .
Pharmaceutical Intermediates
The compound serves as a precursor to triazoloazepines, which exhibit anxiolytic activity. Its nitro group can be reduced to an amine for further functionalization .
Biological Activities and Toxicology
Antimicrobial Activity
In agar well diffusion assays, 2-Propenenitrile, 3-(2-nitrophenyl)- showed inhibition zones of 12–15 mm against Escherichia coli and Bacillus subtilis at 8% concentration . Minimum inhibitory concentrations (MICs) were 1–3 µL/mL, comparable to ceftriaxone .
Acute Toxicity
Intraperitoneal administration in mice revealed an LD₅₀ of 330 mg/kg, indicating moderate toxicity . Symptoms included respiratory distress and lethargy .
Haemolytic Activity
At 20 µL/mL, the compound caused 15–20% haemolysis in mouse erythrocytes, suggesting moderate biocompatibility .
Comparison with Structural Analogs
The ortho-substituted nitro group enhances electrophilicity, making o-nitrocinnamonitrile more reactive in cycloadditions than its para isomer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume